

PXS-5153A comparison pan-lysyl oxidase inhibitor BAPN

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Compound Focus: PXS-5153A

Cat. No.: S540662

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Compound Profiles at a Glance

The table below summarizes the core characteristics of **PXS-5153A** and BAPN based on the search results.

Feature	PXS-5153A	β -Aminopropionitrile (BAPN)
Inhibition Type	Targeted, dual inhibitor of LOXL2 and LOXL3 [1] [2]	Pan-inhibitor of all LOX family enzymes (LOX, LOXL1-4) [3] [4]
Mechanism	Fast-acting, mechanism-based inhibitor [1] [2]	Irreversible, mechanism-based inhibitor [3] [4]

| **Key Molecular Targets & Potency (IC₅₀)** | • **LOXL2**: < 40 nM (across mammalian species) • **LOXL3**: 63 nM (human) [2] | Non-selective; inhibits all LOX isoforms [3] [4] | | **Selectivity** | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other amine oxidases (e.g., MAO-A/B, SSAO) [1] [2] | Non-selective; has off-target substrate activity for other amine oxidases (e.g., SSAO, DAO), which can generate reactive oxygen species [3] [4] | | **Primary Experimental Applications** | Investigation of specific LOXL2/3 enzymatic roles in fibrosis models (liver, heart); tool compound for target validation [1] | Widely used as a broad-spectrum control to assess the overall effect of LOX inhibition; historical clinical use (with limitations) [3] [4] |

Summary of Experimental Data

The following table consolidates key experimental findings from pre-clinical studies, demonstrating the efficacy of both inhibitors.

Compound	Experimental Model	Key Outcomes & Efficacy
PXS-5153A In Vitro • rhLOXL2-mediated collagen oxidation • In vitro collagen cross-linking assay [1]		
• Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced the formation of both		
immature (DHLNL) and mature collagen cross-links [1]. In Vivo • CCl ₄ -induced liver fibrosis (rat) •		
Streptozotocin/high fat diet-induced liver fibrosis • Myocardial infarction model [1] • Therapeutic treatment		
reduced disease severity, improved liver function, and diminished collagen content and cross-links in liver		
fibrosis. • Improved cardiac output post-myocardial infarction [1]. BAPN In Vivo • Gata-1 ^{low} mouse		
model of primary myelofibrosis (PMF) [3] • Slowed the development of the myelofibrotic phenotype. •		
Reduced megakaryocyte number and bone marrow fibrosis [3]. Next-Gen Pan-INhibitor (PXS-		
6302/PXS-4787) In Vivo • Murine and porcine skin scarring models [4] • Topical application reduced		
collagen deposition and cross-linking. • Significantly improved scar appearance without reducing tissue		
strength [4].		

Detailed Experimental Protocols

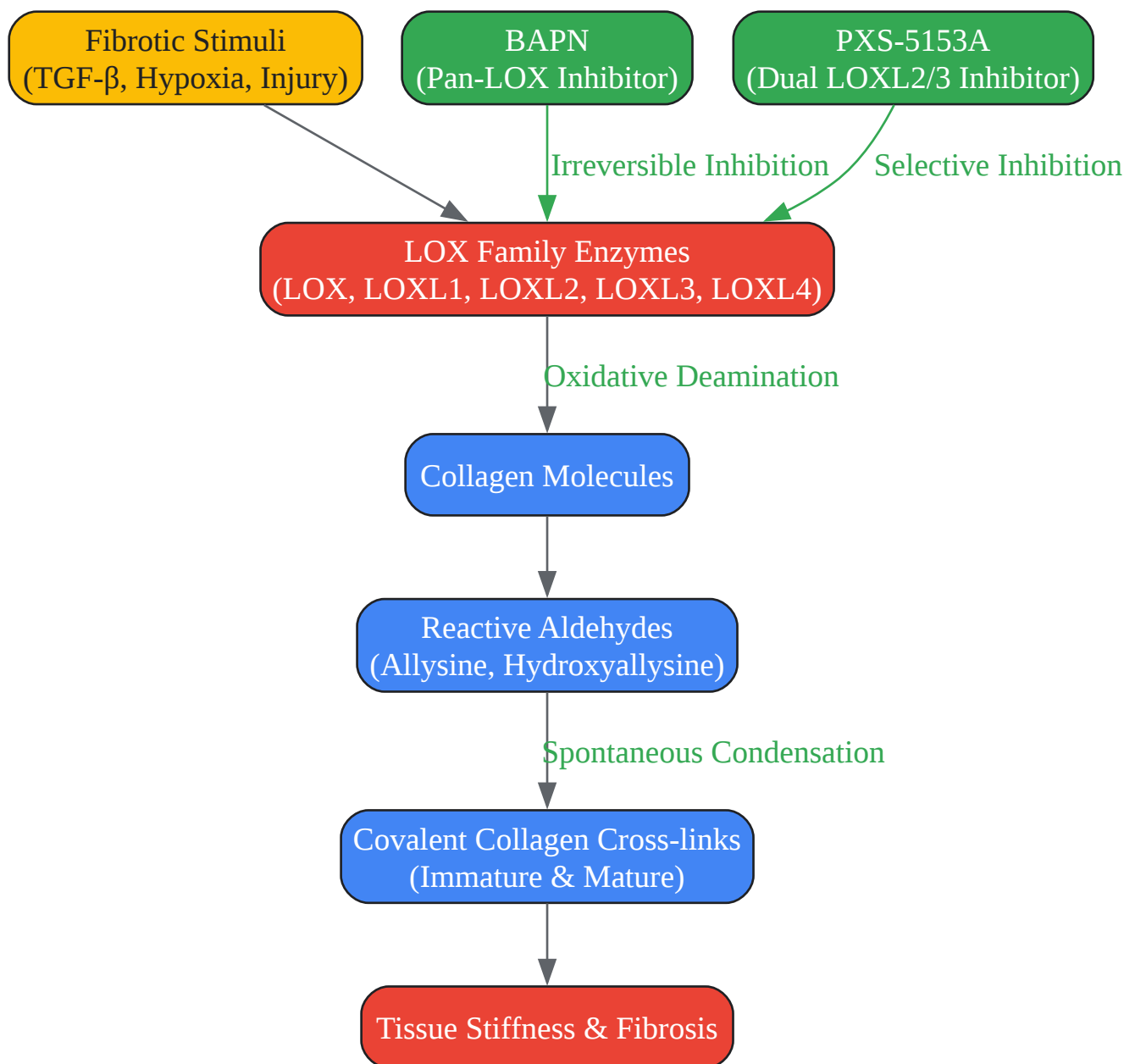
To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the search results.

- **1. Collagen Oxidation Assay [1]**
 - **Purpose:** To measure the direct impact of inhibitors on LOXL2's ability to oxidize collagen.
 - **Method:** Recombinant human LOXL2 (rhLOXL2) is combined with collagen and the test inhibitor (e.g., **PXS-5153A**, BAPN). The enzymatic reaction is monitored by detecting hydrogen peroxide (H₂O₂), a by-product of the oxidation reaction, using an **Amplex-Red oxidation assay**. The slope of the kinetic curve in the linear phase (20-40 minutes) is calculated to determine the rate of inhibition.
- **2. In Vitro Cross-linking Assay [1]**

- **Purpose:** To evaluate the effect of inhibition on the formation of covalent collagen cross-links over time.
 - **Method:** Collagen (e.g., rat tail type I) is incubated with rhLOXL2 in a borate buffer (pH 8.2) with or without the inhibitor. The enzyme and inhibitor are replenished daily over 5-7 days. Cross-links are then extracted and quantified using **UHPLC-ESI-MS/MS** to measure specific immature (e.g., DHLNL, HLNL) and mature (e.g., PYD, DPD) cross-links.
- **3. Analysis of Tissue Cross-links and Hydroxyproline [1]**
 - **Purpose:** To assess fibrosis and treatment efficacy in tissue samples from in vivo models.
 - **Method:** Freeze-dried tissue samples (e.g., liver) are reduced with NaBH₄ and then undergo acid hydrolysis. The hydrolysate is processed using an automated solid-phase extraction system. **Hydroxyproline** (a marker for total collagen content) and specific **collagen cross-links** are analyzed via **UHPLC-ESI-MS/MS**.

Lysyl Oxidase Signaling and Inhibitor Mechanism

The diagram below illustrates the role of LOX enzymes in fibrosis and the points of inhibition for BAPN and PXS-5153A.



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Key Insights for Research Applications

- **Choose PXS-5153A for target validation.** Its high selectivity for LOXL2/3 makes it an excellent tool for dissecting the specific enzymatic contributions of these two isoforms in fibrosis, cancer, and other pathologies, without the confounding effects of inhibiting other LOX family members [1] [2].
- **Use BAPN as a broad-spectrum benchmark.** For studies where the goal is to understand the overall effect of complete LOX family inhibition, BAPN remains a potent and useful compound.

However, its off-target effects and associated toxicity require careful interpretation of in vivo results [3] [4].

- **Consider next-generation inhibitors for topical use.** For research focused on skin fibrosis or scarring, the novel pan-LOX inhibitor PXS-6302 (and its core structure PXS-4787) is specifically designed for topical application with an optimized safety profile, showing efficacy in pre-clinical models without compromising tissue strength [4].

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